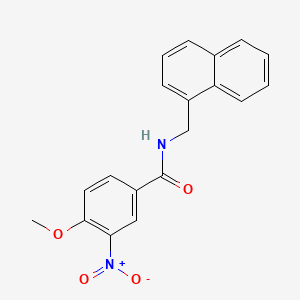

![molecular formula C17H16N2O5 B5503074 methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5503074.png)

methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

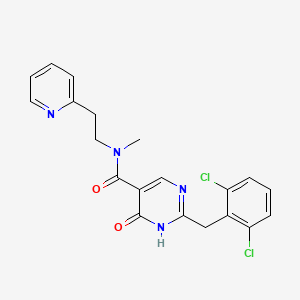

The synthesis of methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate and related compounds involves a variety of chemical processes. For instance, the reaction products in some isomeric forms exhibit complex molecular arrangements involving hydrogen bonds (Portilla et al., 2007). Another study discusses the synthesis and spectral analysis of similar compounds, emphasizing the significance of the carbon-sulfur bond fission in the synthesis process (El-Bardan, 1992).

Molecular Structure Analysis

The molecular structure of methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate exhibits a polarized electronic structure, which is crucial in determining its properties and behavior in various reactions. Studies focusing on the molecular structure of similar compounds have revealed details about hydrogen bonding and molecular geometry (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate can be complex, often involving multiple steps and transformations. Research has shown that similar compounds undergo various chemical reactions, including esterification and nitration, which are pivotal in the synthesis of pharmaceutical intermediates (Xiao, 2007).

Physical Properties Analysis

The physical properties of methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and bonding. For instance, certain isomeric forms of related compounds exhibit distinct hydrogen-bonded sheets and chains, influencing their physical state and solubility (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of methyl 3-{[ethyl(phenyl)amino]carbonyl}-5-nitrobenzoate, such as reactivity and stability, are determined by its molecular structure and electronic configuration. Studies on similar compounds indicate that the presence of nitro groups and benzene rings significantly impacts their reactivity and chemical behavior (El-Bardan, 1992).

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Interactions

Research on isomeric compounds with similar structural features has demonstrated the importance of hydrogen bonding in determining molecular arrangements and electronic properties. For example, studies on isomeric reaction products like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate have highlighted the role of N-H...N, N-H...O, and C-H...O hydrogen bonds in forming complex molecular sheets or chains, suggesting potential applications in crystal engineering and the design of materials with specific optical or electronic properties (Portilla et al., 2007).

Organic Synthesis and Material Science

The synthesis and characterization of related compounds, such as alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates, have provided valuable insights into the relationship between molecular structure and spectral properties. These studies are crucial for the development of new materials with specific functionalities, including light-absorbing or emitting properties (El-Bardan, 1992).

Antimicrobial and Bioactive Properties

Compounds with nitrobenzoate structures have been evaluated for their bioactive properties, including antimicrobial and antifungal activities. For instance, derivatives of benzoic acid, such as methyl benzoate and ethyl benzoate, have shown efficacy in inhibiting the growth of Aspergillus species and aflatoxin release, suggesting potential applications in the development of new antifungal agents (Chipley & Uraih, 1980).

Advanced Materials and Optical Properties

The study of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer demonstrates the impact of molecular design on the optical properties of materials. These findings can inform the development of novel materials for electronic and photonic applications, where the manipulation of light absorption and emission properties is crucial (Takagi et al., 2013).

Eigenschaften

IUPAC Name |

methyl 3-[ethyl(phenyl)carbamoyl]-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-3-18(14-7-5-4-6-8-14)16(20)12-9-13(17(21)24-2)11-15(10-12)19(22)23/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHYQVUDYYTEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[ethyl(phenyl)carbamoyl]-5-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5503037.png)

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5503055.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)